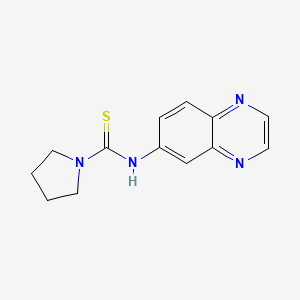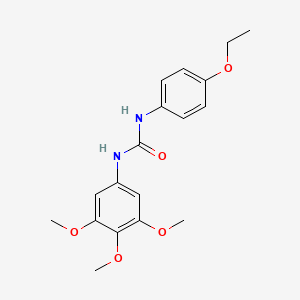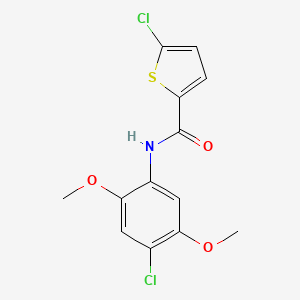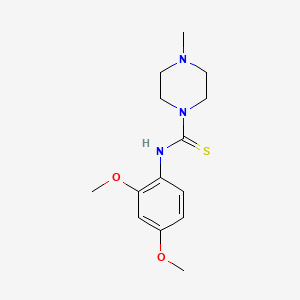![molecular formula C22H20N2O2 B5803253 N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound, also known as MPBC, is a hydrazide derivative that has been synthesized using different methods.
作用機序
The mechanism of action of N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and high stability. It has been shown to have no significant effect on the biochemical and physiological parameters of rats when administered at a dose of 100 mg/kg body weight. However, further studies are needed to determine the long-term effects of this compound on human health.
実験室実験の利点と制限
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide has several advantages for lab experiments, including its high purity and stability, low toxicity, and potential applications in various research fields. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide. One potential direction is to investigate its potential as a drug candidate for the treatment of bacterial and fungal infections and cancer. Another direction is to explore its potential as a material for organic electronics and optoelectronics. In addition, further studies are needed to determine the long-term effects of this compound on human health and the environment.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its implications for human health and the environment.
合成法
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide can be synthesized using different methods, including the reaction between 4-methoxybenzaldehyde and 4-biphenylcarboxylic acid hydrazide in the presence of a catalyst. Another method involves the reaction between 4-methoxybenzaldehyde and 4-biphenylcarboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. Both methods have been reported to yield high purity and good yields of this compound.
科学的研究の応用
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide has been widely used in scientific research due to its potential applications in various fields. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In addition, this compound has shown potential as a corrosion inhibitor and as a material for organic light-emitting diodes.
特性
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16(17-12-14-21(26-2)15-13-17)23-24-22(25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPWJKFTFVJGRL-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)

![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)


